

An In-Depth Technical Guide to MAP855: A Novel MEK1/2 Inhibitor

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Compound of Interest

Compound Name: MAP855

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Introduction

MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).^{[1][2][3][4]} As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 attractive targets for therapeutic intervention. **MAP855** has demonstrated efficacy in both wild-type and mutant MEK1/2 models, suggesting its potential as a valuable tool for cancer research and as a candidate for further drug development.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **MAP855**, including detailed experimental protocols for its evaluation.

Chemical Structure and Properties

MAP855, with the IUPAC name 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone, is a synthetic organic molecule.^[5] Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

Chemical Structure of MAP855

MAP855

[Click to download full resolution via product page](#)Caption: 2D Chemical Structure of **MAP855**.Physicochemical and Biological Properties of **MAP855**

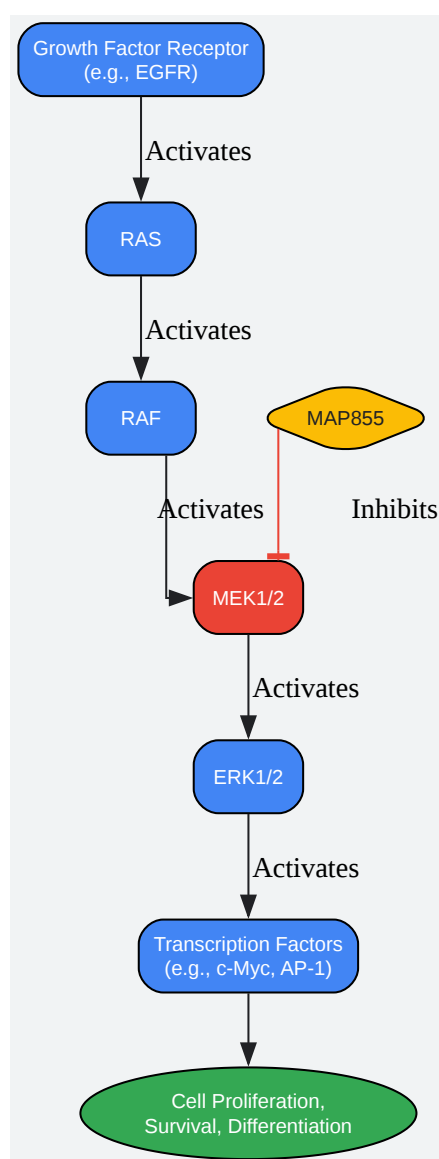
Property	Value	Reference
IUPAC Name	1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone	[5]
CAS Number	1660107-77-6	[4]
Molecular Formula	C28H23ClF2N6O3	[4]
Molecular Weight	564.97 g/mol	[4]
SMILES	<chem>C[C@]1=NC2=C(C=C(F)C(C3=C(C(Cl)=C(OC4=NC=CC=N4)C=C3)=C2)N=C1N5C--INVALID-LINK----INVALID-LINK--N(C(CO)=O)</chem>	
MEK1 ERK2 Cascade IC50	3 nM	[4]
pERK EC50	5 nM	[4]

Mechanism of Action and Signaling Pathway

MAP855 is an ATP-competitive inhibitor of MEK1/2, meaning it binds to the ATP-binding pocket of the MEK1/2 enzymes, thereby preventing the phosphorylation and subsequent activation of

their downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1]
[6] The inhibition of ERK1/2 phosphorylation blocks the propagation of growth signals and can lead to cell cycle arrest and apoptosis in cancer cells.

MAPK/ERK Signaling Pathway and the Role of **MAP855**



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Caption: The MAPK/ERK signaling cascade and the inhibitory action of **MAP855**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **MAP855**.

MEK1/2 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of **MAP855** to inhibit the enzymatic activity of MEK1/2 in a cell-free system. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ - ^{33}P]ATP into a substrate.

Materials:

- Active MEK1 (human, recombinant)
- Inactive ERK2 (human, recombinant) as a substrate
- [γ - ^{33}P]ATP
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl_2 , 1 mM DTT, 0.01% Triton X-100
- **MAP855** (or other test compounds) dissolved in DMSO
- 96-well assay plates
- Phosphocellulose filter plates
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing active MEK1, inactive ERK2, and the assay buffer.
- Add serial dilutions of **MAP855** (or DMSO as a vehicle control) to the wells of the assay plate.
- Initiate the kinase reaction by adding [γ - ^{33}P]ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

- Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated ERK2 will bind to the filter, while the unincorporated [γ - ^{33}P]ATP will be washed away.
- Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid).
- Dry the filter plate and add a scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition for each concentration of **MAP855** and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (A375 Human Melanoma Cells)

This assay assesses the effect of **MAP855** on the proliferation of cancer cells. The A375 cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway, is a relevant model for studying MEK inhibitors. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- A375 human melanoma cell line[\[9\]](#)[\[10\]](#)
- Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **MAP855** (or other test compounds) dissolved in DMSO.
- Opaque-walled 96-well plates suitable for luminescence measurements.
- CellTiter-Glo® Luminescent Cell Viability Assay kit.
- Luminometer.

Procedure:

- Seed A375 cells into the wells of an opaque-walled 96-well plate at a density of approximately 2,000-5,000 cells per well in 100 μL of complete growth medium.[\[10\]](#)

- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.^[10]
- Prepare serial dilutions of **MAP855** in complete growth medium. The final DMSO concentration should be kept below 0.1%.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of **MAP855** (or vehicle control).
- Incubate the plate for 72 hours at 37°C and 5% CO₂.^[4]
- Equilibrate the plate to room temperature for about 30 minutes.^{[5][8]}
- Add 100 µL of the CellTiter-Glo® Reagent to each well.^{[5][8]}
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.^{[5][8]}
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.^{[5][8]}
- Measure the luminescence in each well using a luminometer.
- Calculate the percent viability for each concentration of **MAP855** relative to the vehicle control and determine the EC50 value.

In Vivo Pharmacokinetic Study in Mice

This study determines the pharmacokinetic profile of **MAP855** in an animal model, providing essential information on its absorption, distribution, metabolism, and excretion (ADME).

Materials:

- Female BALB/c mice (or other appropriate strain), 6-8 weeks old.
- **MAP855**.
- Vehicle for formulation (e.g., 0.5% hydroxypropyl methylcellulose in water).
- Dosing syringes and needles (for oral gavage and intravenous injection).

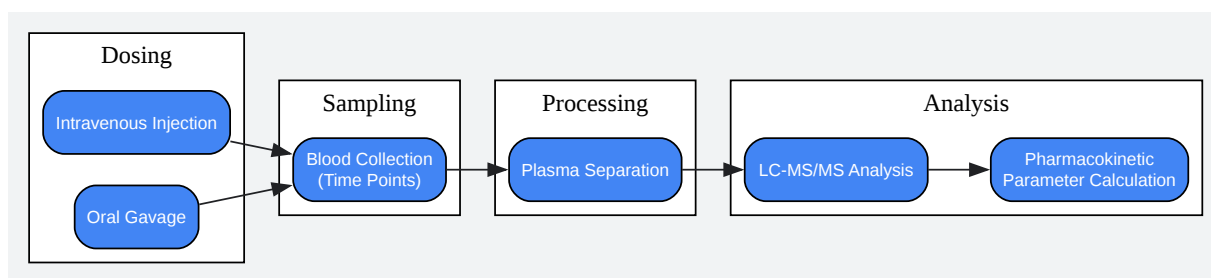
- Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
- Anesthetic (e.g., isoflurane).
- LC-MS/MS system for bioanalysis.

Procedure:

- Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
- Dosing:
 - Oral (PO) Administration: Administer **MAP855** orally via gavage at a specified dose (e.g., 10 mg/kg).[4]
 - Intravenous (IV) Administration: Administer **MAP855** via tail vein injection at a specified dose (e.g., 3 mg/kg) for bioavailability determination.[4]
- Blood Sampling:
 - Collect blood samples (approximately 50 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
 - Collect blood into heparinized tubes.
- Plasma Preparation:
 - Centrifuge the blood samples at 4°C to separate the plasma.
 - Store the plasma samples at -80°C until analysis.
- Bioanalysis:
 - Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

- Analyze the concentration of **MAP855** in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum plasma concentration (C_{max}), time to reach C_{max} (T_{max}), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (V_d), and oral bioavailability (%F).

Experimental Workflow for In Vivo Pharmacokinetic Study



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Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for **MAP855**.

In Vitro Potency of **MAP855**

Assay	Parameter	Value (nM)
MEK1 ERK2 Cascade Inhibition	IC ₅₀	3
pERK Inhibition in A375 cells	EC ₅₀	5

Pharmacokinetic Parameters of **MAP855** in Rodents

Species	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng*h/mL)	Oral Bioavailability (%)
Mouse	PO	10	Data not available	Data not available	Data not available	44
Mouse	IV	3	Data not available	Data not available	Data not available	N/A
Rat	PO	10	Data not available	Data not available	Data not available	65
Rat	IV	3	Data not available	Data not available	Data not available	N/A

Note: Specific Cmax, Tmax, and AUC values were not available in the provided search results. The oral bioavailability is a key reported parameter.[4]

Conclusion

MAP855 is a potent and selective ATP-competitive MEK1/2 inhibitor with promising preclinical activity. The data presented in this technical guide, including its chemical properties, mechanism of action, and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further investigating this compound. Its efficacy against both wild-type and mutant forms of MEK1/2 highlights its potential to address resistance mechanisms that can emerge with other MEK inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of **MAP855** in various cancer types.

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